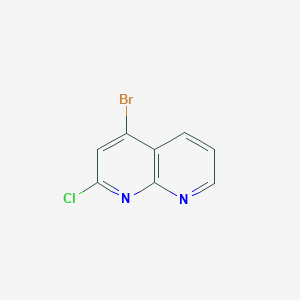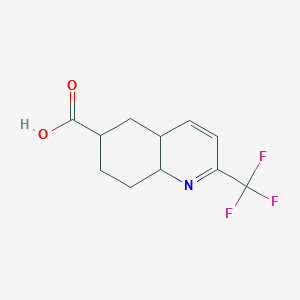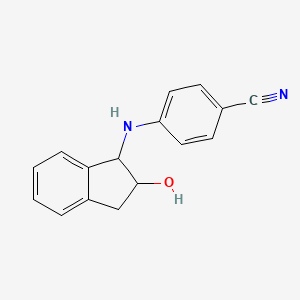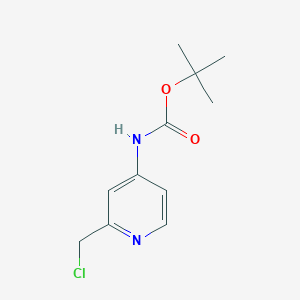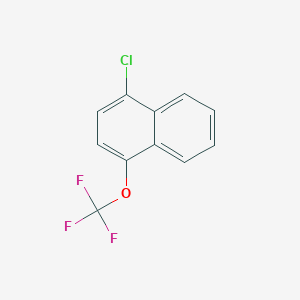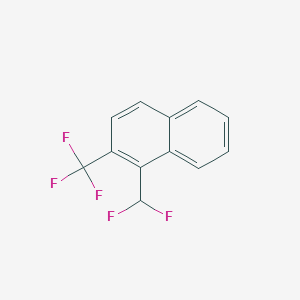![molecular formula C12H9NO5 B11866679 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid CAS No. 50435-15-9](/img/structure/B11866679.png)
8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline core, which is fused with a dioxolo ring and a carboxylic acid group. The presence of the hydroxy and methyl groups further enhances its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6,7-methylenedioxy-4-hydroxyquinoline-3-carboxylic acid.
Reaction Conditions: The starting material is dissolved in dichloromethane, and triethylamine is added as a base.
Reagent Addition: Ethyl chlorocarbonate is added dropwise to the reaction mixture at a temperature of -10°C.
Product Formation: The reaction mixture is stirred, and the product is isolated and purified using standard techniques such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed.
Major Products:
Oxidation: Formation of quinoline derivatives with ketone or aldehyde groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets:
DNA Gyrase Inhibition: The compound inhibits the enzyme DNA gyrase, which is essential for DNA replication and transcription.
Dopamine Reuptake Inhibition: It also acts as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain.
類似化合物との比較
Oxolinic Acid: Shares a similar quinoline core and is known for its antibacterial properties.
Nalidixic Acid: Another quinoline derivative with antibacterial activity.
8-Hydroxyquinoline: Known for its antiseptic and disinfectant properties.
Uniqueness: 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DNA gyrase and act as a dopamine reuptake inhibitor sets it apart from other similar compounds.
特性
CAS番号 |
50435-15-9 |
|---|---|
分子式 |
C12H9NO5 |
分子量 |
247.20 g/mol |
IUPAC名 |
6-methyl-8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-5-10(12(15)16)11(14)6-2-8-9(18-4-17-8)3-7(6)13-5/h2-3H,4H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
MZISPSATFNITJM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=CC3=C(C=C2N1)OCO3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


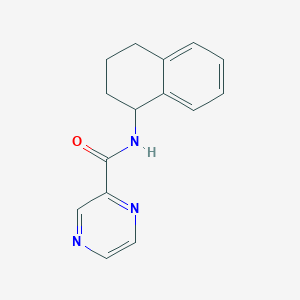
![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)
